molecular formula C15H13NO2 B15059728 6-(Benzyloxy)-2-methylbenzo[d]oxazole

6-(Benzyloxy)-2-methylbenzo[d]oxazole

Cat. No.: B15059728
M. Wt: 239.27 g/mol
InChI Key: ZNFFJICRRGNBGL-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-methylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with a benzyloxy group at the 6-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-methylbenzo[d]oxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method involves the reaction of 2-aminophenol with benzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C . This reaction yields the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2-methylbenzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The benzyloxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

6-(Benzyloxy)-2-methylbenzo[d]oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-methylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound of 6-(Benzyloxy)-2-methylbenzo[d]oxazole, known for its broad range of biological activities.

    2-Methylbenzoxazole: Similar in structure but lacks the benzyloxy group.

    6-Benzyloxybenzoxazole: Similar but lacks the methyl group at the 2-position.

Uniqueness

This compound is unique due to the presence of both the benzyloxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-methyl-6-phenylmethoxy-1,3-benzoxazole

InChI

InChI=1S/C15H13NO2/c1-11-16-14-8-7-13(9-15(14)18-11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

ZNFFJICRRGNBGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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